molecular formula C18H25ClN2O3S B4025322 1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane

1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane

Cat. No.: B4025322
M. Wt: 384.9 g/mol
InChI Key: HBVLUUASWVCSAM-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane is a complex organic compound that features a piperidine ring, a sulfonyl group, and an azepane ring

Scientific Research Applications

1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The sulfonyl group is introduced via sulfonylation reactions, often using reagents such as sulfonyl chlorides. The final step involves the coupling of the piperidine and azepane rings under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Barium Compounds: Chemically similar to strontium compounds, used in various applications.

    3-Nitrosalicylic Acid: Used as a corrosion inhibitor and in electrodeposition processes.

Uniqueness

1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane is unique due to its combination of a sulfonyl group with piperidine and azepane rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

azepan-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3S/c19-15-8-10-16(11-9-15)25(23,24)21-14-6-3-7-17(21)18(22)20-12-4-1-2-5-13-20/h8-11,17H,1-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVLUUASWVCSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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